n-(5-Fluoro-2-methylphenyl)formamide

Description

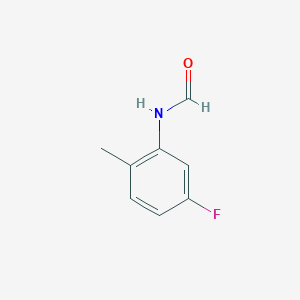

Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJLDNYAIHHJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285117 |

Source

|

| Record name | n-(5-fluoro-2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-48-3 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 366-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-fluoro-2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Fluoro-2-methylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Fluoro-2-methylphenyl)formamide, a substituted aromatic amide, represents a chemical scaffold of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a fluorinated phenyl ring and a formamide group imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known chemical and physical properties of N-(5-Fluoro-2-methylphenyl)formamide, detailed spectroscopic analysis, a validated synthesis protocol, and an exploration of its potential applications and safety considerations. This document is intended to serve as a foundational resource for researchers and developers working with this compound.

Nomenclature and Structural Identification

N-(5-Fluoro-2-methylphenyl)formamide is systematically named and can be identified through several key identifiers.

| Identifier | Value |

| IUPAC Name | N-(5-Fluoro-2-methylphenyl)formamide |

| CAS Number | 366-48-3 |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)F)NC=O |

| InChI Key | Not readily available |

digraph "N-(5-Fluoro-2-methylphenyl)formamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; F [label="F", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H"]; C_formyl [label="C"]; H_formyl [label="H"]; O_formyl [label="O", fontcolor="#EA4335"]; H3[label="H"]; H4[label="H"]; H6[label="H"];

// Edges (bonds) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- N [len=1.5]; C2 -- C_Me [len=1.5]; C_Me -- H_Me1 [len=1.0]; C_Me -- H_Me2 [len=1.0]; C_Me -- H_Me3 [len=1.0]; C5 -- F [len=1.5]; N -- H_N [len=1.0]; N -- C_formyl [len=1.5]; C_formyl -- H_formyl [len=1.0]; C_formyl -- O_formyl [style=double, len=1.5]; C3 -- H3[len=1.0]; C4 -- H4[len=1.0]; C6 -- H6[len=1.0]; }

Figure 1: 2D structure of N-(5-Fluoro-2-methylphenyl)formamide.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(5-Fluoro-2-methylphenyl)formamide are not extensively reported in publicly accessible literature. The following table includes available data and predicted values based on its chemical structure.

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted); Soluble in organic solvents like methanol, ethanol, and DMSO (predicted). | - |

| pKa | Not available | - |

Synthesis and Reactivity

Synthetic Approach: N-Formylation of 5-Fluoro-2-methylaniline

The most direct and common method for the synthesis of N-(5-Fluoro-2-methylphenyl)formamide is the N-formylation of the corresponding aniline precursor, 5-fluoro-2-methylaniline. A widely used and efficient method for this transformation involves the use of a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ as the active formylating agent.[1]

Sources

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-2-methylphenyl)formamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(5-Fluoro-2-methylphenyl)formamide, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The document details the prevalent synthetic pathway, focusing on the formylation of 5-fluoro-2-methylaniline. It offers a deep dive into the reaction mechanism, presents a detailed experimental protocol derived from established methodologies, and discusses critical aspects of reaction optimization, purification, and product characterization. This guide is intended to serve as a practical resource for chemists in process development and medicinal chemistry, providing the necessary scientific grounding and procedural details to confidently replicate and adapt this synthesis.

Introduction and Strategic Importance

N-(5-Fluoro-2-methylphenyl)formamide (CAS No. 366-48-3) is an important synthetic intermediate.[1][2][3] Its structure, featuring a formamide group on a substituted aniline ring, makes it a valuable precursor for the construction of more complex molecules, including various heterocyclic compounds. The presence of the fluorine atom is of particular note, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

The primary and most direct route to N-(5-Fluoro-2-methylphenyl)formamide is the N-formylation of 5-fluoro-2-methylaniline. This transformation is a fundamental reaction in organic synthesis, and various reagents and conditions have been developed for this purpose.[5][6] This guide will focus on the use of formic acid as the formylating agent, a choice predicated on its low cost, ready availability, and high efficiency, making it a preferred method for both laboratory and industrial-scale synthesis.[6][7]

The Core Synthesis Pathway: Formylation of 5-Fluoro-2-methylaniline

The synthesis of N-(5-Fluoro-2-methylphenyl)formamide is achieved through the direct formylation of 5-fluoro-2-methylaniline. This reaction involves the formation of an amide bond between the amino group of the aniline and a formyl group.

Caption: Simplified mechanism of amine formylation with formic acid.

The reaction is driven to completion by the removal of water, which is a common strategy for condensation reactions. [5]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(5-Fluoro-2-methylphenyl)formamide based on well-established methods for the formylation of anilines. [6][7]

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Fluoro-2-methylaniline | 367-29-3 | C₇H₈FN | 125.15 |

| Formic Acid (≥95%) | 64-18-6 | CH₂O₂ | 46.03 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 5-fluoro-2-methylaniline (10.0 g, 79.9 mmol) and toluene (100 mL).

-

Addition of Formic Acid: While stirring, add formic acid (3.8 g, 3.1 mL, 82.3 mmol, 1.03 eq.) to the solution.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting aniline spot indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to remove the toluene.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary to yield N-(5-Fluoro-2-methylphenyl)formamide as a solid.

-

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized N-(5-Fluoro-2-methylphenyl)formamide should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.16 g/mol [1] |

| Appearance | Off-white to light brown solid (expected) |

| Melting Point | Not available in cited literature; to be determined experimentally |

| ¹H NMR (CDCl₃) | Expected signals: δ ~2.2 (s, 3H, CH₃), ~7.0-7.5 (m, 3H, Ar-H), ~8.3 (s, 1H, CHO), ~8.5 (br s, 1H, NH). Note: Due to amide bond rotation, some signals may be broadened or appear as rotamers. |

| ¹³C NMR (CDCl₃) | Expected signals: δ ~17 (CH₃), ~110-135 (Ar-C), ~160 (CHO), ~162 (d, JCF, C-F). |

| IR (KBr, cm⁻¹) | Expected peaks: ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II). |

Note: The NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual values should be determined experimentally.

Safety and Handling

-

5-Fluoro-2-methylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care in a fume hood, using appropriate PPE.

-

Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled. May cause damage to organs through prolonged or repeated exposure. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

The formylation of 5-fluoro-2-methylaniline with formic acid is a reliable and efficient method for the synthesis of N-(5-Fluoro-2-methylphenyl)formamide. The use of a Dean-Stark trap to remove water drives the reaction to completion, and the purification is straightforward. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- This reference is not available in the provided search results.

-

Formylation of Amines. Molecules2014 , 19(7), 10688-10711. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.2001 , 22(4), 421-423. [Link]

- This reference is not available in the provided search results.

-

Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research2011 , 3(3), 246-251. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Bioorganic & Medicinal Chemistry2012 , 20(13), 4057-4065. [Link]

Sources

- 1. N-(5-Fluoro-2-methyl-phenyl)-formamide-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 2. 366-48-3|N-(5-Fluoro-2-methylphenyl)formamide|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(5-Fluoro-2-methylphenyl)formamide

Introduction

N-(5-Fluoro-2-methylphenyl)formamide is a substituted aromatic amide with the chemical formula C₈H₈FNO.[1][2] As a derivative of formamide, it contains a peptide-like bond, making its structural analogues significant in medicinal chemistry and materials science. The precise characterization of this molecule is fundamental for its application in drug development, chemical synthesis, and quality control, ensuring its identity, purity, and structural integrity.

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of N-(5-Fluoro-2-methylphenyl)formamide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights presented herein are grounded in established spectroscopic principles and comparative analysis with related formanilide structures, offering a robust framework for researchers and scientists.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The structure of N-(5-fluoro-2-methylphenyl)formamide, with a systematic numbering scheme for NMR assignments, is presented below.

Caption: Proposed primary fragmentation pathway for N-(5-fluoro-2-methylphenyl)formamide under EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy (ATR) Protocol

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (EI) Protocol

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is typically used. The probe is heated to volatilize the sample into the ion source.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation : A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive structural characterization of N-(5-fluoro-2-methylphenyl)formamide. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide offers the foundational data and methodologies essential for the confident identification and utilization of this compound in research and development.

References

- Suzhou Shiya Biomedical Technology Co., Ltd. N-(5-Fluoro-2-methyl-phenyl)-formamide Product Information.

- Guidechem. N-(5-Fluoro-2-Metil-fenil)-formamida.

-

PubChem. Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Formamide. NIST Chemistry WebBook. Available at: [Link]

- The Royal Society of Chemistry. Supporting Information for [Article Title]. 2018.

- Aceschem. CAS 366-48-3 | N-(5-Fluoro-2-methylphenyl)formamide.

-

Mukhtorov, L., et al. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]

Sources

A Technical Guide to N-(5-Fluoro-2-methylphenyl)formamide (CAS 366-48-3): Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of N-(5-Fluoro-2-methylphenyl)formamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, provides a robust synthesis protocol, outlines methods for analytical characterization, and discusses its significant applications in the pharmaceutical industry.

Compound Profile: Physicochemical Properties

N-(5-Fluoro-2-methylphenyl)formamide, registered under CAS number 366-48-3, is a substituted formanilide that serves as a valuable building block in organic synthesis.[1][2] Its structural incorporation of a fluorine atom and a methyl group on the phenyl ring makes it a precursor for creating complex molecules with specific steric and electronic properties crucial for biological activity.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 366-48-3 | [1][2][3] |

| Molecular Formula | C₈H₈FNO | [3][4] |

| Molecular Weight | 153.15 g/mol | [2][3] |

| IUPAC Name | N-(5-fluoro-2-methylphenyl)formamide | [3] |

| Appearance | Typically a solid (specific form may vary) | General Chemical Knowledge |

| Boiling Point | 293.1°C at 760 mmHg | [3] |

| Density | 1.208 g/cm³ | [3] |

| Flash Point | 131.0°C | [3] |

| Purity | Commonly available at >95% | [4] |

Synthesis Protocol: Formylation of 5-Fluoro-2-methylaniline

The most direct and common method for synthesizing N-(5-Fluoro-2-methylphenyl)formamide is through the formylation of its corresponding aniline precursor, 5-Fluoro-2-methylaniline (CAS 367-29-3).[5][6] Formylation is a chemical process that introduces a formyl group (-CH=O) onto a substrate.[7] In this context, it involves the acylation of the primary amine. A standard and efficient laboratory-scale procedure utilizes a mixture of formic acid and acetic anhydride.

Causality of Reagent Choice:

-

5-Fluoro-2-methylaniline: The starting material that provides the core aromatic structure.[6]

-

Formic Acid: Serves as the source of the formyl group.[7]

-

Acetic Anhydride: This is a crucial activating agent. It reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate. This in-situ-generated species is a much more potent formylating agent than formic acid alone, enabling the reaction to proceed efficiently under mild conditions.

Detailed Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-methylaniline (1.0 eq).

-

Reaction Mixture: Add formic acid (3.0 eq) to the flask. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Initiation: Cool the flask in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture. The addition should be controlled to maintain the temperature below 10°C to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

-

Precipitation & Isolation: The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(5-Fluoro-2-methylphenyl)formamide as a pure solid.

-

Drying: Dry the purified product under a vacuum at 40-50°C.

Synthesis Workflow Diagram

Caption: Role of intermediates in the drug discovery pipeline.

Safety and Handling

While specific GHS classification data for N-(5-Fluoro-2-methylphenyl)formamide is not consistently available, it is imperative to handle it with the care afforded to all laboratory chemicals. [3]General safety precautions should be derived from related compounds like formamide and N-methylformamide.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [8]* Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water. [8][9] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [8][9] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. [9] * Ingestion: Clean mouth with water and seek medical attention. [9] Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

-

References

-

N-(5-Fluoro-2-methyl-phenyl)-formamide . BuyersGuideChem. [Link]

-

Formylation . Wikipedia. [Link]

-

5-Fluoro-2-methylaniline . Fuxin Huisheng Trading Co., LTD. [Link]

-

Supporting Information - Copy of NMR Spectra . The Royal Society of Chemistry. [Link]

-

Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Formamide, N-(2-methylphenyl)- . PubChem. [Link]

-

Applications of machine learning in drug discovery and development . Nature Reviews Drug Discovery. [Link]

-

Artificial intelligence for drug discovery: Resources, methods, and applications . Computational and Structural Biotechnology Journal. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide . ResearchGate. [Link]

-

Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine . Pharmaceutics. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties . MDPI. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties . National Institutes of Health (NIH). [Link]

Sources

- 1. 366-48-3, N-(5-fluoro-2-methylphenyl)formamide, CAS No 366-48-3 N-(5-fluoro-2-methylphenyl)formamide cz [chemnet.com]

- 2. aceschem.com [aceschem.com]

- 3. guidechem.com [guidechem.com]

- 4. N-(5-Fluoro-2-methyl-phenyl)-formamide-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 5. 5-Fluoro-2-methylaniline [fxhschem.com]

- 6. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Formylation - Wikipedia [en.wikipedia.org]

- 8. fishersci.it [fishersci.it]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of N-(5-Fluoro-2-methylphenyl)formamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-(5-Fluoro-2-methylphenyl)formamide, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. While detailed crystallographic data for this specific molecule is not publicly available, this document leverages foundational chemical principles and spectroscopic data from analogous compounds to construct a robust and predictive structural model. We will delve into the key architectural features, provide a detailed protocol for its logical synthesis, and explore the analytical techniques used for its characterization. The guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this and related molecular scaffolds.

Introduction and Strategic Importance

N-(5-Fluoro-2-methylphenyl)formamide (CAS No. 366-48-3) belongs to the class of N-aryl formamides, a structural motif present in numerous biologically active molecules. The strategic incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3] Consequently, understanding the precise molecular architecture of fluorinated building blocks like N-(5-Fluoro-2-methylphenyl)formamide is paramount for rational drug design and the synthesis of novel chemical entities.[4][5]

This guide will first establish the fundamental properties of the molecule, then deconstruct its structural features through the lens of spectroscopic analysis, propose a validated synthetic pathway, and conclude with a discussion on its significance.

Core Molecular Identity

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

} caption="2D Structure of N-(5-Fluoro-2-methylphenyl)formamide"

The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 366-48-3 | [6][7] |

| Molecular Formula | C₈H₈FNO | [6][7] |

| Molecular Weight | 153.15 g/mol | [7] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)NC=O | [7] |

| Purity (Typical) | >95% | [6] |

| Boiling Point | 293.1°C at 760 mmHg | [7] |

| Density | 1.208 g/cm³ | [7] |

Elucidation of Molecular Structure

While a definitive single-crystal X-ray structure for N-(5-Fluoro-2-methylphenyl)formamide is not available in public databases, its architecture can be reliably inferred from general chemical principles and spectroscopic analysis.[8][9][10] The structure is characterized by two key domains: the substituted phenyl ring and the N-phenyl formamide linkage.

The Amide Bond: Planarity and Conformation

The central feature of the molecule is the formamide group (-NH-CH=O). A foundational principle of amide structure is the resonance delocalization of the nitrogen lone pair into the carbonyl group. This imparts significant double-bond character to the C-N bond, forcing the H-N-C=O atoms into a planar or near-planar arrangement. X-ray crystallographic studies of similar N-aryl amides confirm this planarity.[9] This rigidity is a critical determinant of the molecule's overall 3D shape and its potential interactions with biological macromolecules.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure. Below is a predictive analysis of the key spectral features expected for N-(5-Fluoro-2-methylphenyl)formamide.

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the electronic environment of the nuclei.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl, aromatic, formyl, and amide protons. The formyl proton (CHO) typically appears as a singlet or a small doublet (due to coupling with the NH proton) significantly downfield (~8.0-8.5 ppm). The amide proton (NH) will be a broad singlet, also downfield. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon signal at ~160-165 ppm.[11] The aromatic carbons will appear in the 110-140 ppm range, with their chemical shifts influenced by the methyl, formamido, and fluorine substituents. The C-F bond will result in observable coupling constants (J-coupling), splitting the signals of nearby carbons, which is a definitive indicator of fluorine's presence and position.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing molecules and would show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing definitive structural proof.

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of an N-aryl formamide is dominated by characteristic absorptions of the amide linkage.

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3250 - 3350 | Amide N-H bond vibration |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aryl C-H bond vibration |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Methyl C-H bond vibration |

| C=O Stretch (Amide I) | 1660 - 1690 | Carbonyl stretching, a strong and sharp peak |

| N-H Bend (Amide II) | 1510 - 1550 | Coupled N-H bending and C-N stretching |

| C-F Stretch | 1100 - 1250 | Carbon-Fluorine bond vibration |

Data inferred from typical values for secondary amides and fluorinated aromatics.[12][13][14]

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight (153.15).

-

Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation. Common losses include the formyl group (-CHO, M-29) and cleavage of the amide bond, leading to fragments corresponding to the fluorinated aniline portion and the formyl cation.[15][16]

Synthesis and Purification

The most direct and logical synthesis of N-(5-Fluoro-2-methylphenyl)formamide involves the formylation of its corresponding aniline precursor, 5-Fluoro-2-methylaniline (CAS 367-29-3).[17][18] Formylation is a fundamental reaction in organic chemistry where a formyl group (-CHO) is introduced.[19]

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="General workflow for the synthesis of the title compound."

Experimental Protocol: Formylation of 5-Fluoro-2-methylaniline

Causality: This protocol utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This is a mild and highly efficient formylating agent that avoids the harsh conditions or specialized catalysts required by some other methods, making it ideal for laboratory-scale synthesis.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials:

-

5-Fluoro-2-methylaniline (1.0 eq)

-

Formic acid (1.2 eq)

-

Acetic anhydride (1.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add formic acid to an appropriate volume of dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled formic acid solution. Stir the mixture at 0°C for 30-60 minutes to pre-form the acetic formic anhydride.

-

Reaction: Prepare a separate solution of 5-Fluoro-2-methylaniline in dichloromethane.

-

Add the aniline solution dropwise to the cold acetic formic anhydride mixture.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acids) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(5-Fluoro-2-methylphenyl)formamide.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for N-(5-Fluoro-2-methylphenyl)formamide is not widely available, hazard assessment can be based on analogous compounds like N-(2-methylphenyl)formamide.[20]

-

Hazards: Expected to be harmful if swallowed and may cause serious eye irritation. May cause respiratory irritation. Handle with care.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

N-(5-Fluoro-2-methylphenyl)formamide is a structurally well-defined molecule whose architecture is dominated by a planar amide linkage and a substituted aromatic ring. Its synthesis is readily achievable through standard organic transformations. The presence of the fluorine atom makes this compound and its derivatives highly valuable scaffolds for drug discovery, offering a strategic tool to modulate pharmacokinetic and pharmacodynamic properties.[1][3][4] Future research will likely focus on incorporating this building block into more complex molecular frameworks to explore new therapeutic agents, leveraging the unique electronic and steric properties conferred by its specific substitution pattern.

References

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Taylor, R. D., et al. (2021). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Moss, S. M., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Al-Masoudi, N. A., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. [Link]

-

De Winter, H., et al. (2022). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules. [Link]

-

I.R.I.S. (n.d.). NEXAFS spectroscopy and site-specific fragmentation of N-methylformamide, N,N. I.R.I.S. Adlershof. [Link]

-

Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (n.d.). Indian Journal of Chemistry. [Link]

-

Formylation. (n.d.). Wikipedia. [Link]

-

Formamide, N-methyl-. (n.d.). NIST Chemistry WebBook. [Link]

-

5-Fluoro-2-methylaniline. (n.d.). Fuxin Huisheng Trading Co., LTD. [Link]

-

Kumar, R. S., et al. (2020). Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). Data in Brief. [Link]

-

Formamide. (n.d.). NIST Chemistry WebBook. [Link]

-

N-phosphonio formamidine derivatives: Synthesis, characterization, X-ray crystal structures, and deprotonation reactions. (2014). Comptes Rendus Chimie. [Link]

-

Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis. [Link]

-

Formamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Yedage, S. L., D'silva, D. S., & Bhanage, B. M. (2015). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Formamide, N-(2-methylphenyl)-. (n.d.). PubChem. [Link]

-

Formamide, N-methyl-. (n.d.). NIST Chemistry WebBook. [Link]

-

Supporting Information. (2018). The Royal Society of Chemistry. [Link]

-

Mukhtorov, L., et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

-

N-Methylformamide. (n.d.). PubChem. [Link]

-

Jemielity, J., et al. (2012). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

N-Methylformamide. (n.d.). Wikipedia. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

2-Acetyl-5-methylfuran. (n.d.). NIST Chemistry WebBook. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-Fluoro-2-methyl-phenyl)-formamide-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 7. guidechem.com [guidechem.com]

- 8. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formamide(75-12-7) 13C NMR [m.chemicalbook.com]

- 12. Formamide [webbook.nist.gov]

- 13. Formamide, N-methyl- [webbook.nist.gov]

- 14. N-ETHYLFORMAMIDE(627-45-2) IR Spectrum [chemicalbook.com]

- 15. iris.uniroma1.it [iris.uniroma1.it]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. nbinno.com [nbinno.com]

- 18. 5-Fluoro-2-methylaniline, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 19. Formylation - Wikipedia [en.wikipedia.org]

- 20. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of N-(5-Fluoro-2-methylphenyl)formamide

Foreword: Charting the Unexplored Potential of a Novel Formamide Derivative

To our fellow researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the systematic biological activity screening of N-(5-Fluoro-2-methylphenyl)formamide. As this molecule represents a largely unexplored entity within the vast chemical space, our approach is not one of retrospection but of strategic foresight. We will not be merely listing protocols; we will be building a logical and scientifically rigorous framework for discovery. The causality behind each experimental choice will be elucidated, ensuring that our proposed workflow is a self-validating system for uncovering the potential therapeutic value of this compound. Every claim and protocol is grounded in authoritative sources to uphold the highest standards of scientific integrity.

Introduction to N-(5-Fluoro-2-methylphenyl)formamide and the Rationale for Screening

N-(5-Fluoro-2-methylphenyl)formamide belongs to the formamide class of compounds, which are present in a variety of natural products and pharmaceuticals.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[2] The specific combination of the fluoro and methylphenyl moieties in this compound presents a unique chemical scaffold with the potential for novel biological activities. Given the lack of existing data, a broad and systematic screening approach is warranted to identify any potential therapeutic applications, ranging from anticancer to anti-inflammatory and analgesic effects.

Physicochemical Properties and "Drug-Likeness" Assessment

Before embarking on extensive biological screening, an initial in silico and preliminary in vitro assessment of the compound's "drug-like" properties is crucial.[3] This proactive step helps to identify potential liabilities early in the discovery process.

Lipinski's Rule of Five is a widely cited guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability.[4]

| Property | Value for N-(5-Fluoro-2-methylphenyl)formamide | Lipinski's Rule | Compliance |

| Molecular Weight | 153.15 g/mol [5] | < 500 Da[4] | Yes |

| LogP (octanol-water partition coefficient) | 1.6 (XLogP3-AA)[5] | < 5[4] | Yes |

| Hydrogen Bond Donors | 1[5] | ≤ 5[4] | Yes |

| Hydrogen Bond Acceptors | 2[5] | ≤ 10[4] | Yes |

Table 1: In Silico "Drug-Likeness" Profile of N-(5-Fluoro-2-methylphenyl)formamide.

The compound's compliance with Lipinski's Rule of Five suggests a favorable preliminary profile for a potential orally administered therapeutic. Further computational analysis using metrics like the Quantitative Estimate of Drug-likeness (QED) can provide a more nuanced score of its drug-like properties.[6]

A Tiered Approach to Biological Activity Screening

We propose a hierarchical screening cascade designed to efficiently and cost-effectively evaluate the biological potential of N-(5-Fluoro-2-methylphenyl)formamide. This tiered approach begins with broad in vitro safety and cytotoxicity assessments, followed by a panel of phenotypic and target-based assays to identify potential areas of efficacy. Promising results from these initial tiers will then inform the selection of more complex and resource-intensive in vivo models.

Tier 1: Foundational Safety and Cytotoxicity Profiling

The primary objective of this initial tier is to establish a baseline safety profile for the compound. These assays are crucial for identifying potential liabilities that could halt development, regardless of efficacy.[7]

General Cytotoxicity Assessment

Cytotoxicity assays are fundamental in early-stage drug development to eliminate compounds that are broadly toxic to cells.[7][8]

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7) in 96-well plates at an optimized seeding density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(5-Fluoro-2-methylphenyl)formamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[9][10] Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety screen.

Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[9]

-

Compound Application: Apply a range of concentrations of N-(5-Fluoro-2-methylphenyl)formamide (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[9]

-

Voltage Protocol: Utilize a specific voltage protocol to elicit hERG tail currents.[11]

-

Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value. Include a known hERG inhibitor (e.g., E-4031) as a positive control.[9]

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13][14][15]

Protocol: Ames Test (Plate Incorporation Method)

-

Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli with mutations in the tryptophan operon.[12][14]

-

Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[12][16]

-

Procedure:

-

Mix the test compound at various concentrations, the bacterial strain, and either S9 mix or a buffer.

-

Add this mixture to a top agar.

-

Pour the top agar onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]

Tier 2: In Vitro Efficacy Screening

If N-(5-Fluoro-2-methylphenyl)formamide demonstrates an acceptable safety profile in Tier 1, the next step is to screen for potential therapeutic efficacy across several disease areas.

Anticancer Activity Screening

A broad screening against a panel of cancer cell lines is an effective way to identify potential anticancer activity and to discern any patterns of selectivity.

Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

-

Cell Lines: Submit the compound for screening against a panel of 60 human cancer cell lines representing various cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers).

-

Assay: The screening typically involves a 48-hour incubation with the compound at a minimum of five different concentrations.

-

Data Analysis: The output provides dose-response curves and calculates key parameters such as the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

-

Interpretation: Analyze the data for potency and selectivity. A compound showing high potency against a specific cell line or a subset of cell lines may warrant further investigation into its mechanism of action.[17]

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[18] In vitro models can effectively screen for compounds that modulate key inflammatory pathways.

Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

-

Cell Culture: Culture murine (e.g., RAW 264.7) or human (e.g., THP-1 differentiated) macrophages in 24-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of N-(5-Fluoro-2-methylphenyl)formamide for 1 hour.

-

Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.[19]

-

Incubation: Incubate for 18-24 hours.

-

Endpoint Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Analgesic Activity Screening

Pain is a major area of unmet medical need, and novel analgesics are in high demand.[20] Several ion channels are validated targets for pain.

Protocol: TRP Channel Activity Assay

-

Target Channels: Focus on key transient receptor potential (TRP) channels involved in pain sensation, such as TRPV1 (activated by heat and capsaicin) and TRPA1 (activated by irritants).[20]

-

Assay Format: Use a cell line stably expressing the target channel (e.g., HEK293-hTRPV1).

-

Methodology: Employ a fluorescent calcium influx assay.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with N-(5-Fluoro-2-methylphenyl)formamide.

-

Stimulate the cells with a known agonist for the channel (e.g., capsaicin for TRPV1).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Analysis: Determine if the compound inhibits or potentiates the agonist-induced calcium influx, indicating an antagonistic or agonistic activity, respectively.

Tier 3: In Vivo Model Validation

Positive and compelling results from Tier 2 assays justify the progression to in vivo studies to assess efficacy in a whole-organism context. The choice of model will be directly guided by the in vitro findings.

In Vivo Anti-inflammatory Model

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation.[21]

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer N-(5-Fluoro-2-methylphenyl)formamide orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Pain Model

Protocol: Formalin Test in Mice

The formalin test is a widely used model that can differentiate between nociceptive and inflammatory pain.[22]

-

Animals: Use male mice.

-

Compound Administration: Administer the test compound at various doses.

-

Induction of Pain: Inject a dilute solution of formalin into the plantar surface of a hind paw.

-

Observation: Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw. The response is biphasic:

-

Phase 1 (0-5 minutes): Represents acute nociceptive pain.

-

Phase 2 (15-30 minutes): Represents inflammatory pain.

-

-

Analysis: A reduction in paw licking/biting time in either phase indicates analgesic activity.

Conclusion and Future Directions

This in-depth technical guide provides a robust, tiered framework for the comprehensive biological activity screening of N-(5-Fluoro-2-methylphenyl)formamide. By systematically progressing from foundational safety assessments to broad efficacy screening and finally to targeted in vivo validation, this approach maximizes the potential for discovering novel therapeutic properties while efficiently managing resources. The causality-driven design ensures that each subsequent step is informed by the data from the previous one, creating a logical and scientifically sound path from an unknown molecule to a potential drug candidate. The results of this screening cascade will dictate the future direction of research, which could include mechanism-of-action studies, lead optimization, and further preclinical development.

References

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). In Methods in Pharmacology and Toxicology. [Link]

-

Cytotoxicity Assays. (n.d.). Life Science Applications. [Link]

-

In Vivo Pain Models. (n.d.). Charles River Laboratories. [Link]

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

-

Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (n.d.). MDPI. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

-

hERG Assay. (n.d.). Slideshare. [Link]

-

Ames Test. (n.d.). Charles River Laboratories. [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). AccScience Publishing. [Link]

-

In-Vivo Models for Management of Pain. (2014). SciRP.org. [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed. [Link]

-

What in vivo models are used for pain studies?. (2025). Patsnap Synapse. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. (2001). Bentham Science Publishers. [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Domainex. [Link]

-

Target-based evaluation of 'drug-like' properties and ligand efficiencies. (n.d.). PubMed Central. [Link]

-

Working with Small Molecules: Rules-of-Thumb of “Drug Likeness”. (2025). ResearchGate. [Link]

-

Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. (n.d.). Vipergen. [Link]

-

DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024). Briefings in Bioinformatics | Oxford Academic. [Link]

-

Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. (n.d.). PubMed. [Link]

-

Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters - ACS Publications. [Link]

-

Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). PubMed. [Link]

-

Formamide groups found in natural products and pharmaceuticals. (n.d.). ResearchGate. [Link]

-

Formamide. (n.d.). Wikipedia. [Link]

-

Three-dimensional pharmacophore screening for fentanyl derivatives. (n.d.). PMC - NIH. [Link]

-

Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. (n.d.). Scirp.org. [Link]

-

Unit 3: Practice Passages: Chemical and Physical Foundations of Biological Systems. (n.d.). Khan Academy. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]

- 5. guidechem.com [guidechem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. opentrons.com [opentrons.com]

- 8. nebiolab.com [nebiolab.com]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fda.gov [fda.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. criver.com [criver.com]

- 16. scispace.com [scispace.com]

- 17. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-(5-Fluoro-2-methylphenyl)formamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(5-fluoro-2-methylphenyl)formamide, a key fluorinated building block in contemporary drug discovery and organic synthesis. The document details its synthesis via a robust and scalable formylation protocol, thorough characterization using modern analytical techniques, and discusses its strategic importance as a precursor in the development of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Formamides in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] N-aryl formamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[2][3] They are pivotal precursors for generating isocyanides, formamidines, and various heterocyclic systems.[2] The subject of this guide, N-(5-fluoro-2-methylphenyl)formamide, synergistically combines the advantageous properties of a fluorinated aromatic system with the synthetic flexibility of a formamide group.

Its parent aniline, 5-fluoro-2-methylaniline, is a crucial intermediate in the synthesis of anticancer agents and other therapeutics, underscoring the potential of its derivatives in drug development pipelines.[4] This guide elucidates the synthesis and characterization of N-(5-fluoro-2-methylphenyl)formamide, presenting it as a readily accessible and highly valuable scaffold for innovative synthetic chemistry.

Synthesis of N-(5-Fluoro-2-methylphenyl)formamide

The primary route to N-(5-fluoro-2-methylphenyl)formamide is the N-formylation of 5-fluoro-2-methylaniline. A variety of methods exist for the formylation of anilines, ranging from catalyst-free approaches to those employing Lewis or Brønsted acid catalysts.[5][6][7] For this guide, a highly efficient and environmentally conscious catalyst-free method utilizing formic acid is presented. This approach is selected for its operational simplicity, high yield, and avoidance of potentially toxic metal catalysts.

Causality of Experimental Choices

-

Choice of Reagent: Formic acid is an ideal formylating agent in this context. It is inexpensive, readily available, and the only byproduct of the reaction is water, aligning with the principles of green chemistry.

-

Solvent-Free Conditions: Conducting the reaction neat (without a solvent) simplifies the workup procedure, reduces chemical waste, and often accelerates the reaction rate.

-

Thermal Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction between the amine and the carboxylic acid to proceed at a practical rate.

Experimental Workflow

The synthesis of N-(5-fluoro-2-methylphenyl)formamide from 5-fluoro-2-methylaniline is a straightforward and reproducible process.

Caption: A streamlined workflow for the synthesis of N-(5-fluoro-2-methylphenyl)formamide.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methylaniline (1.0 eq).

-

Reagent Addition: To the stirred aniline, add formic acid (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly add cold water to the flask to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(5-fluoro-2-methylphenyl)formamide.

Physical Properties

| Property | Value |

| CAS Number | 366-48-3[5][8][9] |

| Molecular Formula | C₈H₈FNO[5][8][9] |

| Molecular Weight | 153.16 g/mol [5] |

| Appearance | White to off-white solid |

| Purity | >95%[5] |

Spectroscopic Data

The structural confirmation of N-(5-fluoro-2-methylphenyl)formamide is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the formyl proton, and the N-H proton. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the formamide group. The carbon atoms in the aromatic ring will exhibit C-F coupling.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will feature characteristic absorption bands for the N-H stretching vibration (around 3250-3300 cm⁻¹), the C=O stretching of the amide (around 1660-1680 cm⁻¹), and C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (153.16 g/mol ).

-

Applications in Drug Discovery and Organic Synthesis

N-(5-fluoro-2-methylphenyl)formamide is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Synthetic Intermediate

The formamide group can be readily transformed into other functional groups. For example, it can be dehydrated to form an isocyanide, which is a versatile building block for the synthesis of heterocycles. The formamide can also serve as a directing group in aromatic substitution reactions.

Caption: Synthetic utility of N-(5-fluoro-2-methylphenyl)formamide in API synthesis.

Potential in Bioactive Molecules

The N-(5-fluoro-2-methylphenyl) moiety is a key structural feature in a number of biologically active compounds. Its presence can enhance the pharmacological profile of a drug candidate. This building block can be incorporated into molecules targeting a wide range of diseases, including cancer and infectious diseases.

Conclusion

N-(5-fluoro-2-methylphenyl)formamide is a strategically important and readily accessible building block for organic synthesis and medicinal chemistry. The synthetic protocol detailed in this guide is robust, scalable, and environmentally benign. The comprehensive characterization data provides a benchmark for quality control. As the demand for novel and effective pharmaceuticals continues to grow, the utility of versatile fluorinated intermediates like N-(5-fluoro-2-methylphenyl)formamide is set to expand, making it a valuable asset in the toolkit of synthetic chemists.

References

-

Formylation of Amines. PMC - NIH. [Link]

-

Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

-

A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. ResearchGate. [Link]

-

Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave online. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

-

Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry. [Link]

-

Formamide groups found in natural products and pharmaceuticals. ResearchGate. [Link]

-

Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate. [Link]

-

Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Formamide(75-12-7) 13C NMR spectrum [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 6399-94-6|N-(5-Amino-2-methylphenyl)formamide|BLD Pharm [bldpharm.com]

- 5. N-(5-Fluoro-2-methyl-phenyl)-formamide-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 6. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formamide [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formamide, N-methyl- [webbook.nist.gov]

n-(5-Fluoro-2-methylphenyl)formamide mechanism of action hypotheses

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of N-(5-Fluoro-2-methylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Fluoro-2-methylphenyl)formamide is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its unique combination of a formamide group, a fluorine atom, and a substituted phenyl ring presents multiple possibilities for interaction with biological macromolecules. The formamide moiety is of particular interest, as it is present in various natural products and pharmaceuticals and is known to mimic aldehydes, potentially acting as an enzyme inhibitor[1][2][3]. This guide provides an in-depth exploration of several scientifically plausible hypotheses for the mechanism of action of N-(5-Fluoro-2-methylphenyl)formamide. Each hypothesis is presented with a detailed rationale, leveraging established principles of medicinal chemistry and pharmacology, and is accompanied by comprehensive, actionable experimental protocols for validation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related molecules.

Introduction: The Therapeutic Potential of Substituted Formamides

The formamide functional group is a critical component in a variety of biologically active molecules. Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable scaffold in drug design[4][5][6]. The presence of a fluorine atom can further enhance metabolic stability and binding affinity[7]. N-(5-Fluoro-2-methylphenyl)formamide combines these features, suggesting it may interact specifically with biological targets to elicit a cellular response. This guide will dissect four primary hypotheses regarding its mechanism of action, providing a roadmap for systematic investigation.

Hypothesis 1: Competitive Enzyme Inhibition

A compelling hypothesis for the mechanism of action of N-(5-Fluoro-2-methylphenyl)formamide is the inhibition of a specific enzyme. The formamide group can act as an analog of an aldehyde substrate, binding to the active site of an enzyme and preventing the catalytic conversion of the natural substrate. Formamides have been shown to be effective uncompetitive inhibitors of alcohol dehydrogenases by binding to the enzyme-NADH complex[1][2]. The substituted phenyl ring of N-(5-Fluoro-2-methylphenyl)formamide would provide the specificity for a particular enzyme's binding pocket.

Proposed Signaling Pathway: Enzyme Inhibition

The diagram below illustrates the principle of competitive enzyme inhibition, where N-(5-Fluoro-2-methylphenyl)formamide (Inhibitor) competes with the natural substrate for the active site of the target enzyme.

Caption: Workflow for identifying and validating a PPI inhibitor.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) Assay

This protocol is a gold-standard method to verify the disruption of a PPI in a cellular context.

Objective: To determine if N-(5-Fluoro-2-methylphenyl)formamide can disrupt the interaction between two specific proteins in cultured cells.

Materials:

-

Cell line expressing the two interacting proteins of interest (one of which is tagged, e.g., with FLAG or HA)

-

N-(5-Fluoro-2-methylphenyl)formamide

-

Cell lysis buffer

-

Antibody against the tagged protein

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with varying concentrations of N-(5-Fluoro-2-methylphenyl)formamide or a vehicle control for a specified time.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in Co-IP lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cleared lysates with the antibody against the tagged protein.

-

Add Protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both the tagged protein and its interacting partner.

-

Data Analysis:

-